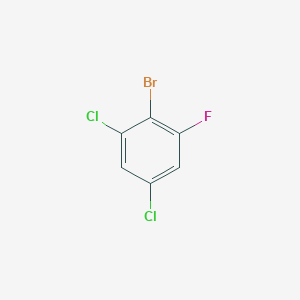

2-Bromo-1,5-dichloro-3-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-1,5-dichloro-3-fluorobenzene is an organic compound with the molecular formula C6H2BrCl2F. It is a halogenated derivative of benzene, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,5-dichloro-3-fluorobenzene typically involves multiple steps, starting from benzene derivatives. One common method includes the following steps:

Bromination: The addition of a bromine atom to the fluorinated benzene derivative.

Chlorination: The incorporation of chlorine atoms into the brominated fluorobenzene.

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to enhance yield and safety. For example, the tubular diazotization reaction technology is used to prepare diazonium salt intermediates, which are then reacted with cuprous bromide in hydrobromic acid to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-1,5-dichloro-3-fluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of one of the halogen atoms with another electrophile.

Nucleophilic Aromatic Substitution: The halogen atoms can be replaced by nucleophiles under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various halogenated derivatives, while nucleophilic aromatic substitution can produce compounds with different functional groups .

Applications De Recherche Scientifique

2-Bromo-1,5-dichloro-3-fluorobenzene is used in scientific research for several purposes:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of new drugs and active pharmaceutical ingredients.

Materials Science: Its unique structure makes it valuable in the creation of new materials with specific properties

Mécanisme D'action

The mechanism of action of 2-Bromo-1,5-dichloro-3-fluorobenzene involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, influencing the reactivity and stability of the molecule. The pathways involved in its reactions include electrophilic and nucleophilic aromatic substitution, which are facilitated by the electron-withdrawing effects of the halogen atoms .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-1,3-dichloro-2-fluorobenzene

- 1-Bromo-2,5-dichloro-3-fluorobenzene

- 3,5-Dichloro-4-fluorobromobenzene

Uniqueness

2-Bromo-1,5-dichloro-3-fluorobenzene is unique due to its specific arrangement of halogen atoms on the benzene ring. This arrangement affects its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Activité Biologique

2-Bromo-1,5-dichloro-3-fluorobenzene is a halogenated aromatic compound with the molecular formula C₆H₂BrCl₂F. Its unique structure, characterized by multiple halogen substituents, positions it as a significant compound in medicinal chemistry and biological research. This article explores its biological activity, including its mechanisms of action, potential applications in drug development, and relevant case studies.

- Molecular Weight : 243.89 g/mol

- Density : 1.823 g/cm³

- Boiling Point : Approximately 232°C

The halogenated nature of this compound enhances its ability to interact with various biological macromolecules, making it a subject of interest for enzyme inhibition and protein-ligand interactions.

The biological activity of this compound primarily involves its electrophilic nature, allowing it to participate in nucleophilic aromatic substitution reactions. This property enables the compound to form stable interactions with nucleophiles such as amines and thiols, which may lead to enzyme inhibition or modulation of protein functions.

Enzyme Inhibition Studies

Research has indicated that compounds similar to this compound can act as enzyme inhibitors. For example:

- Target Enzymes : Various studies have focused on the inhibition of cytochrome P450 enzymes, which are crucial in drug metabolism.

- Inhibition Mechanism : The compound's halogen substituents may stabilize the enzyme-substrate complex or alter the active site conformation, leading to reduced enzymatic activity.

Case Studies

- Study on Protein-Ligand Interactions : A study demonstrated that this compound could effectively inhibit specific protein targets involved in cancer pathways. The binding affinity was assessed using surface plasmon resonance (SPR), showing significant interaction with the target protein.

- Agrochemical Applications : Another investigation explored its potential as an agrochemical agent, where it showed promising results in inhibiting plant pathogens through disruption of their metabolic processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Bromo-2,4-dichloro-5-fluorobenzene | Different substitution pattern | Varies in reactivity due to different halogen positions |

| 2,5-Dichloro-3-fluorobromobenzene | Halogen placement differs | Affects chemical behavior significantly |

| 1-Bromo-3-chloro-5-fluorobenzene | Alternative substitution pattern | Used in different synthetic applications |

The specific substitution pattern of this compound contributes to its distinct reactivity and potential applications in synthetic chemistry that may not be achievable with other derivatives.

Applications in Drug Development

Due to its biological activity and ability to interact with key enzymes and proteins, this compound is being investigated for:

- Drug Design : As a scaffold for developing new pharmaceuticals targeting specific biological pathways.

- Therapeutic Agents : Potential use in treating diseases related to metabolic dysfunctions or infections caused by resistant pathogens.

Propriétés

IUPAC Name |

2-bromo-1,5-dichloro-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-6-4(9)1-3(8)2-5(6)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZZZUSFPGSBOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.